molecular formula C7H5Cl3O B14726026 2,4-Dichloro-6-(chloromethyl)phenol CAS No. 6333-33-1

2,4-Dichloro-6-(chloromethyl)phenol

Cat. No.: B14726026
CAS No.: 6333-33-1
M. Wt: 211.5 g/mol
InChI Key: LIZMDFMRWJQJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(chloromethyl)phenol is a chlorinated phenol derivative with the molecular formula C7H5Cl3O. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions, and a chloromethyl group at the 6 position on the phenol ring. It is commonly used in various chemical processes and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(chloromethyl)phenol typically involves the chlorination of phenol derivatives. One common method includes the reaction of 2,4-dichlorophenol with formaldehyde and hydrochloric acid under controlled conditions. The reaction is carried out in an organic solvent, often at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of chlorosulfuric acid as a chlorinating agent and dimethyl sulphide or diphenyl sulfide as accelerating agents to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(chloromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated phenols, quinones, and substituted phenols depending on the reaction conditions and reagents used .

Scientific Research Applications

2,4-Dichloro-6-(chloromethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(chloromethyl)phenol involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes and other proteins, affecting various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-(chloromethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-6-(chloromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZMDFMRWJQJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCl)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284693
Record name 2,4-dichloro-6-(chloromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6333-33-1
Record name NSC38404
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dichloro-6-(chloromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.